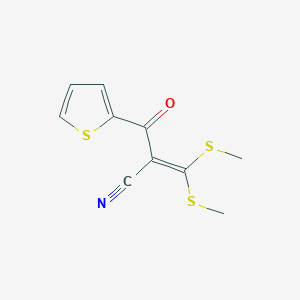
3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile is an organic compound that features a thiophene ring, a nitrile group, and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors.
Introduction of the nitrile group: This might involve the use of cyanation reactions.
Addition of methylsulfanyl groups: This can be done through nucleophilic substitution reactions using methylthiol as a reagent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The methylsulfanyl groups might be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitrile group could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound might be explored for its potential as a drug candidate or as a building block in drug synthesis.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-2-(furan-2-carbonyl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.
3,3-Bis(methylsulfanyl)-2-(pyridine-2-carbonyl)prop-2-enenitrile: Similar structure but with a pyridine ring.
Uniqueness
The presence of the thiophene ring in 3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile might confer unique electronic properties, making it distinct from its analogs with different heterocyclic rings.
Properties
CAS No. |
62455-60-1 |
|---|---|
Molecular Formula |
C10H9NOS3 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NOS3/c1-13-10(14-2)7(6-11)9(12)8-4-3-5-15-8/h3-5H,1-2H3 |
InChI Key |
GCZDPCHNIOSPNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=CS1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















